

Wulfenioidin H: A Technical Guide to its Anti-Zika Virus Bioactivity

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Compound of Interest

Compound Name: Wulfenioidin H

Cat. No.: B15138886

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of **Wulfenioidin H**'s bioactivity, with a specific focus on its promising anti-Zika virus (ZIKV) properties. **Wulfenioidin H** is a diterpenoid natural product isolated from the plant *Orthosiphon wulfenioides*.

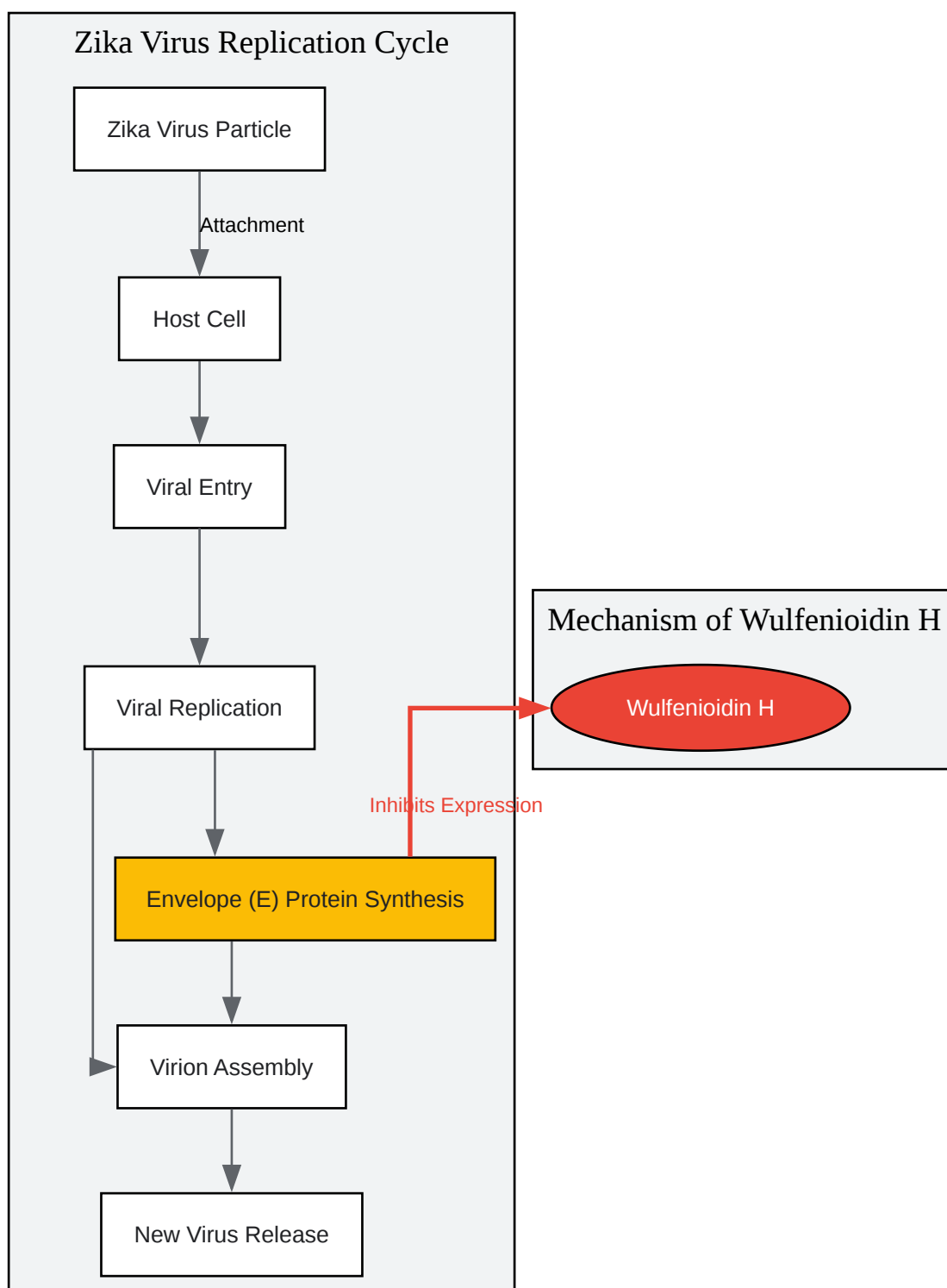
Quantitative Bioactivity Data

The primary reported bioactivity of **Wulfenioidin H** is its inhibitory effect on the Zika virus. The following table summarizes the key quantitative data from preclinical studies.

Bioactivity Parameter	Test System	Value	Reference
EC50 (50% Effective Concentration)	Zika Virus (ZIKV) in Vero cells	8.50 μ M	[1][2][3][4]
CC50 (50% Cytotoxic Concentration)	Vero cells	> 100 μ M	[2][3]
Selectivity Index (SI = CC50/EC50)	> 11.76		

Mechanism of Action: Targeting Zika Virus Envelope Protein

Wulfenioidin H exerts its anti-Zika virus effect by interfering with the viral replication cycle.^[1]^[2]^[3] Specifically, it has been shown to inhibit the expression of the Zika virus envelope (E) protein.^[1]^[2]^[3] The E protein is crucial for the virus's entry into host cells and is a key component of the viral particle structure. By suppressing the expression of this protein, **Wulfenioidin H** effectively blocks the virus's ability to propagate.



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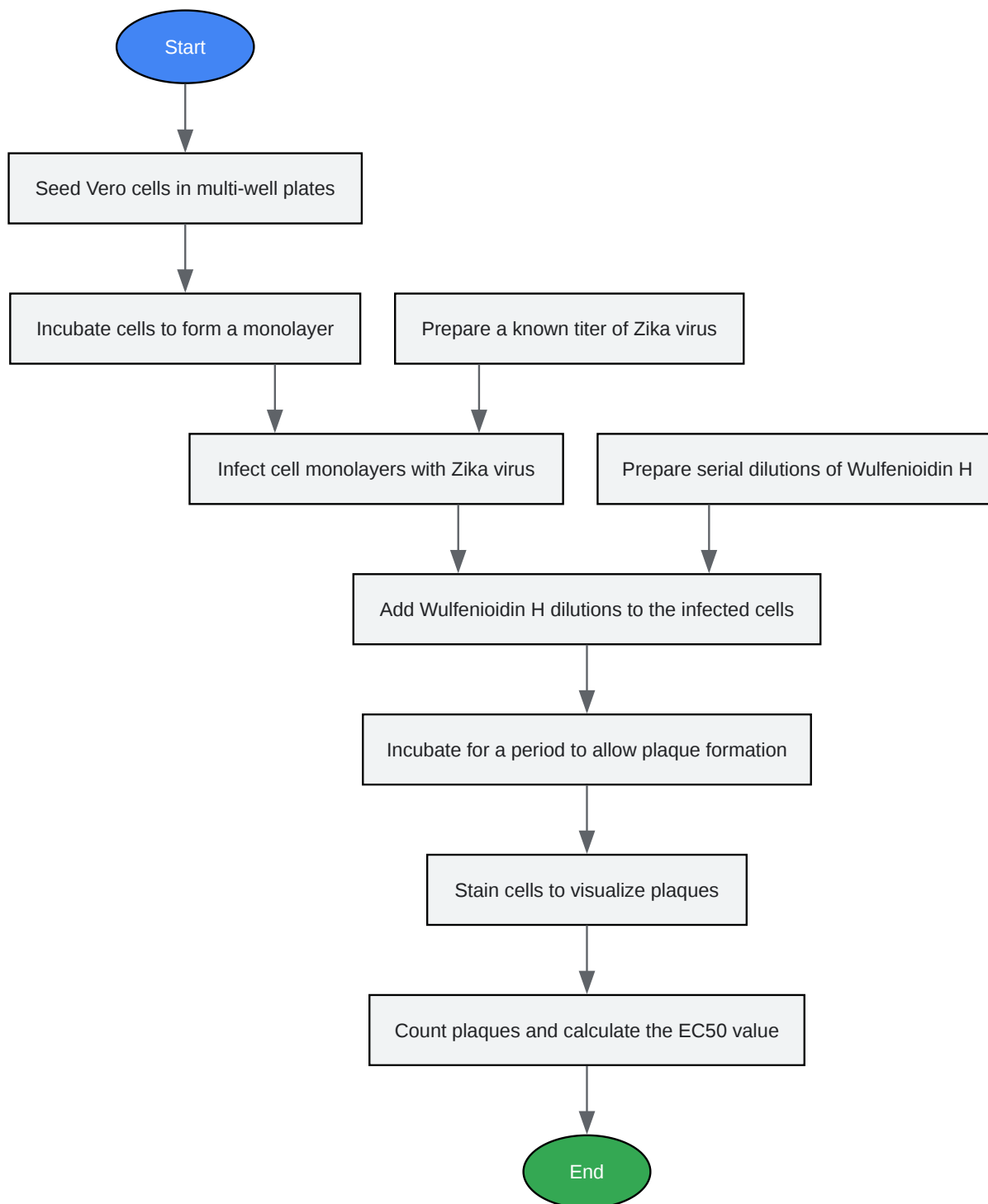
Figure 1. Proposed mechanism of action of **Wulfenioidin H** on the Zika virus replication cycle.

Experimental Protocols

Detailed experimental protocols for the bioactivity screening of **Wulfenioidin H** are not publicly available in their entirety. However, based on standard virological and toxicological practices, the following methodologies are likely to have been employed.

Anti-Zika Virus Activity Assay (Plaque Reduction Assay - General Protocol)

This assay is a standard method for determining the antiviral efficacy of a compound.

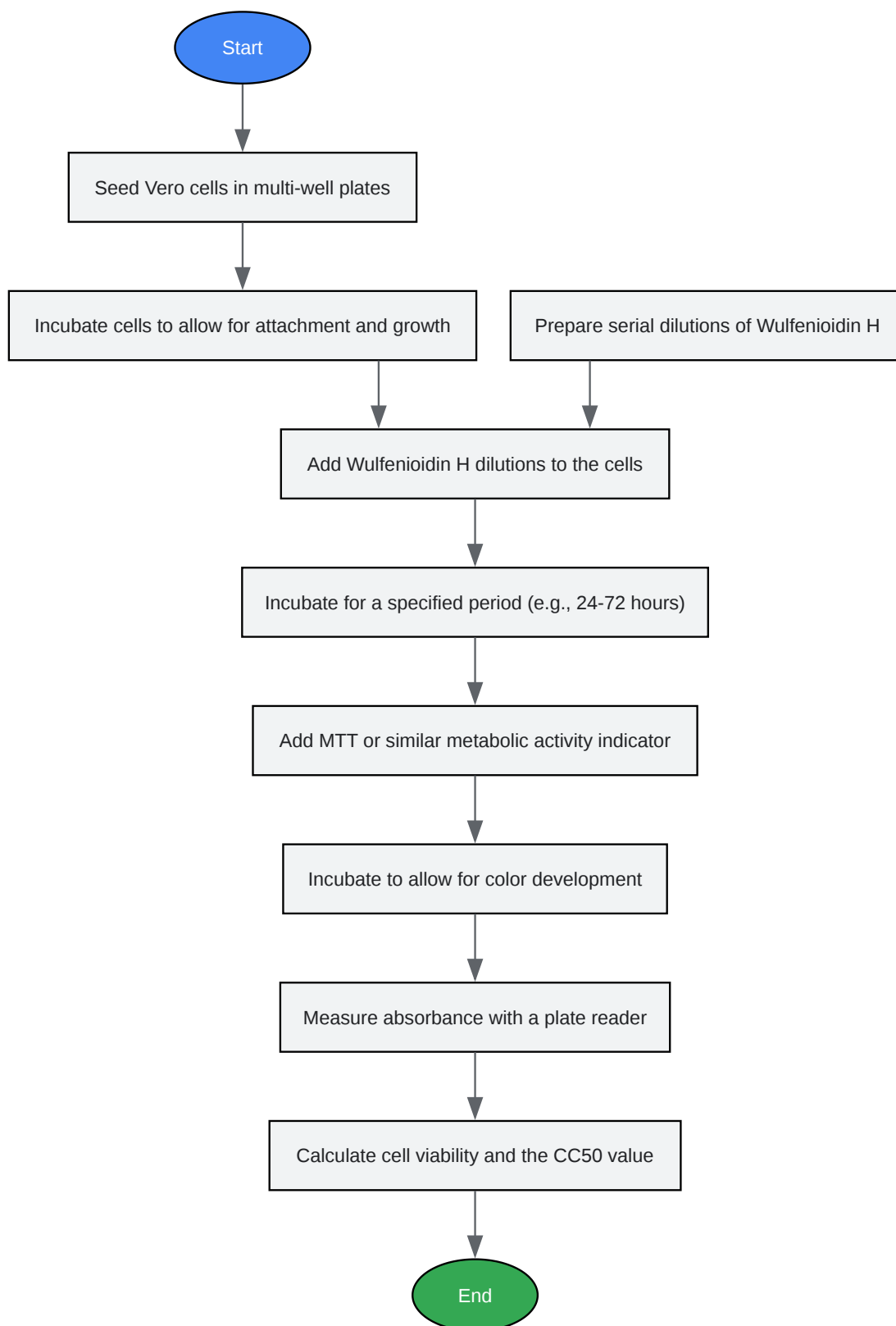


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Figure 2. General workflow for a plaque reduction assay to determine antiviral activity.

Cytotoxicity Assay (MTT or similar colorimetric assay - General Protocol)

This assay is used to assess the toxicity of a compound to the host cells.



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Phone: (601) 213-4426

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